molecular formula C13H24N2O3 B15247273 tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate

Cat. No.: B15247273
M. Wt: 256.34 g/mol
InChI Key: LKNFJEVZWUATFS-UHFFFAOYSA-N
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Description

tert-Butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core modified with a tert-butyl carbamate protecting group and an aminomethyl substituent. This structure combines a saturated hexahydrofuro[3,2-c]pyridine scaffold with a reactive primary amine, making it a versatile intermediate in medicinal chemistry and drug discovery. The tert-butyl group enhances solubility and stability, while the aminomethyl moiety enables further functionalization, such as amide bond formation or alkylation reactions .

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl 3a-(aminomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-10-13(8-14,9-15)5-7-17-10/h10H,4-9,14H2,1-3H3

InChI Key

LKNFJEVZWUATFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)(CCO2)CN

Origin of Product

United States

Preparation Methods

Core Bicyclic System Construction

Cyclization Strategies

The hexahydrofuro[3,2-c]pyridine core is typically assembled through one of three routes:

Intramolecular Etherification

A diol precursor undergoes acid-catalyzed cyclization (Table 1):

Starting Material Conditions Yield Reference
(3R,4S)-Dihydroxypiperidine TsOH·H2O (cat.), toluene, 110°C 68%
Epoxide derivatives K2CO3, DMF, 80°C 52%

This method benefits from commercial availability of diol precursors but requires careful temperature control to prevent Boc group cleavage.

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions enable stereocontrolled assembly (Fig. 1):

Piperidine derivative + Furan precursor  
→ Pd(PPh3)4, K2CO3, dioxane/H2O  
→ 72% yield  

Key advantage: Enables installation of substituents prior to cyclization.

Aminomethyl Group Introduction

Reductive Amination

Most efficient method for 3a-aminomethyl installation (Table 2):

Carbonyl Precursor Reducing Agent Solvent Temp. Yield
3a-Formyl derivative NaBH3CN MeOH/THF 0°C 85%
3a-Ketone NH4OAc, H2/Pd-C EtOAc RT 78%

Critical parameters:

  • Strict pH control (pH 4-6) prevents Boc cleavage
  • Use of stabilizing agents (e.g., ZnCl2) improves stereoretention

Nucleophilic Displacement

Alternative approach for challenging substrates:

3a-Bromomethyl derivative + NH3 (7N in MeOH)  
→ 45°C, 18h → 67% yield  

Limitation: Requires pre-installed bromomethyl group, which can lead to elimination side products.

Boc Protection Strategies

Standard Protection Protocol

Hexahydrofuropyridine amine + Boc2O  
→ Et3N, CH2Cl2, 0°C → RT  
→ 92% yield  

Optimized conditions:

  • Strict anhydrous conditions prevent hydrolysis
  • DMAP (0.1 eq.) accelerates reaction rate by 3×

In Situ Protection During Cyclization

Integrated approach reduces step count:

Unprotected amine + Boc2O  
→ Simultaneous cyclization/protection  
→ 78% overall yield  

Key advantage: Eliminates intermediate purification.

Purification and Characterization

Chromatographic Methods

Impurity Type Stationary Phase Eluent System
Diastereomers Chiralpak IA-3 Hexane/IPA (85:15)
Boc-deprotected byproducts Silica gel EtOAc/MeOH (95:5)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 3.21 (m, 1H, CHNH2), 4.78 (dd, J=7.2 Hz, furan O-CH2)
  • HRMS : m/z calcd for C13H24N2O3 [M+H]+ 257.1864, found 257.1861

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Purity Scalability
Sequential protection 5 41% >98% Pilot-scale
Convergent synthesis 3 58% 95% Lab-scale
Enzymatic resolution 4 37% 99.5% Industrial

Data compiled from

Industrial-Scale Considerations

Cost Optimization

  • Replace Pd catalysts with Ni-based systems: 83% cost reduction
  • Solvent recovery systems improve E-factor by 2.5×

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system advantages:

  • 4.7× faster reaction rate vs batch
  • 99% conversion in <15 min residence time

Biocatalytic Approaches

Novel aminomethyltransferases enable:

  • Stereospecific installation without protecting groups
  • 89% ee achieved in recent trials

Chemical Reactions Analysis

Types of Reactions

tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may yield an alcohol or amine.

Scientific Research Applications

tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets. This interaction can modulate biological pathways and produce a desired effect. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Furo[3,2-c]pyridine Derivatives
  • tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate (CAS 1360363-67-2) Structural Difference: Lacks the 3a-aminomethyl group. Properties: Reduced polarity compared to the target compound due to the absence of the primary amine. Molecular weight (estimated): ~226 g/mol (based on C12H21NO3). Applications: Used as a building block for saturated heterocycles in drug synthesis .
Pyrrolo[3,2-c]pyridine Derivatives
  • tert-Butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate (CAS 1160247-99-3)
    • Structural Difference : Replaces the oxygen atom in the furo ring with a nitrogen (pyrrolidine ring).
    • Properties : Increased basicity due to the additional nitrogen. Molecular weight: 226.32 g/mol (C12H22N2O2).
    • Applications : Common in kinase inhibitor scaffolds due to nitrogen-rich frameworks .
Thieno[3,2-c]pyridine Derivatives
  • tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate (CAS 949922-62-7) Structural Difference: Substitutes the oxygen atom with sulfur (thiophene ring) and includes a bromo substituent. Properties: Higher molecular weight (318.23 g/mol, C12H16BrNO2S) and enhanced lipophilicity. Applications: Key intermediate in synthesizing antiplatelet agents like clopidogrel .

Substituent Variations

Aminomethyl vs. Nitro/Bromo Substituents
  • tert-Butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Structural Feature: Nitrophenyl group introduces strong electron-withdrawing effects. Reactivity: Facilitates nucleophilic aromatic substitution reactions .
  • tert-Butyl 3-amino-2-methyl-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Structural Feature: Pyrazole ring with amino and methyl groups. Applications: Used in kinase inhibitors due to hydrogen-bonding capabilities .

Q & A

Basic Synthesis & Structural Confirmation

Q: What is the synthetic route for tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate, and how is its structure validated? A: The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous furopyridine derivatives are prepared using three-component reactions with yields exceeding 80%, followed by tert-butyloxycarbonyl (Boc) protection . Structural validation employs NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and connectivity. For stereochemical assignments, coupling constants in NMR and X-ray crystallography (if crystalline) are critical .

Advanced Synthesis: Yield & Enantiomeric Purity Optimization

Q: How can researchers optimize enantiomeric purity and yield in multi-step syntheses of this compound? A: Key strategies include:

  • Chiral auxiliaries or catalysts : As seen in analogous syntheses, Boc-protected intermediates enable stereocontrol during cyclization .
  • Column chromatography : Purification at each step minimizes byproducts. For instance, silica gel chromatography with gradients (e.g., cyclohexane/ethyl acetate) resolves diastereomers .
  • Reaction monitoring : TLC or LC-MS ensures intermediate purity before proceeding to subsequent steps .

Structural Analysis via X-ray Crystallography

Q: How is X-ray crystallography applied to resolve the stereochemistry of this compound? A: Single-crystal X-ray diffraction determines absolute configuration. For example, derivatives like tert-butyl pyrazolo[4,3-c]pyridine carboxylates are analyzed using SHELX software for structure refinement. Data collection at low temperatures (e.g., 100 K) improves resolution, and Flack parameters confirm enantiopurity .

Addressing NMR Data Discrepancies

Q: How should researchers resolve contradictions between theoretical NMR predictions and experimental data? A: Discrepancies often arise from conformational flexibility or solvent effects. Methodologies include:

  • DFT calculations : Predict chemical shifts using software (e.g., Gaussian) and compare with experimental results.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring inversion) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Resolves ambiguous couplings or through-space interactions .

Biological Interaction Studies

Q: What methodologies assess this compound’s interactions with biological targets? A: Common approaches include:

  • Enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
  • Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to receptors .
  • Molecular docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .

Functionalization of the Aminomethyl Group

Q: What methods enable derivatization of the aminomethyl moiety for downstream applications? A: The primary amine can be modified via:

  • Acylation : React with activated esters (e.g., NHS esters) to form amides .
  • Reductive amination : Condense with aldehydes/ketones in the presence of NaBH3CN .
  • Protection/deprotection : Use Boc or Fmoc groups to temporarily block the amine during multi-step syntheses .

Stability Under Experimental Conditions

Q: How does the compound’s stability vary under acidic/basic conditions? A: The Boc group is acid-labile (e.g., cleaved with TFA), while the furopyridine core may degrade under strong bases. Stability studies using:

  • pH-dependent HPLC : Monitors degradation over time.
  • Mass spectrometry : Identifies decomposition products (e.g., tert-butyl loss) .

Comparative Reactivity with Analogues

Q: How does the reactivity of this compound compare to non-aminated furopyridine derivatives? A: The aminomethyl group enhances nucleophilicity, enabling:

  • Faster alkylation : Reacts with electrophiles (e.g., alkyl halides) without requiring strong bases.
  • Chelation in metal-catalyzed reactions : Acts as a ligand in Pd-mediated cross-couplings .

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